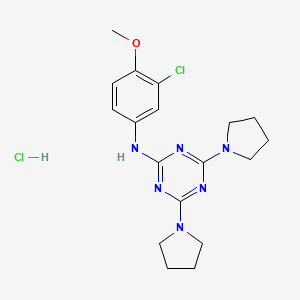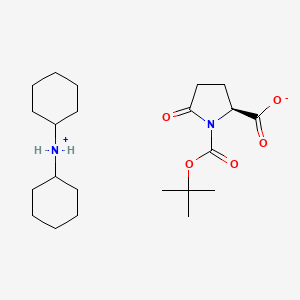
Boc-L-pyroglutamic acid dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-pyroglutamic acid dicyclohexylammonium salt is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine-2-carboxylate structure. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-pyroglutamic acid dicyclohexylammonium salt typically involves the reaction of (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid with dicyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions to ensure the integrity of the Boc protecting group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability.
Chemical Reactions Analysis
Types of Reactions
Boc-L-pyroglutamic acid dicyclohexylammonium salt can undergo several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group provides chemoselectivity.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Boc-L-pyroglutamic acid dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Boc-L-pyroglutamic acid dicyclohexylammonium salt primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine dicyclohexylammonium salt
- tert-Butoxycarbonyl-thiazolidine carboxylic acid
Uniqueness
Boc-L-pyroglutamic acid dicyclohexylammonium salt is unique due to its specific structure, which combines the Boc protecting group with a pyrrolidine-2-carboxylate backbone. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
4677-75-2 |
|---|---|
Molecular Formula |
C22H38N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
dicyclohexylazanium;1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H23N.C10H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
RAVPEAYKLPOILD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)


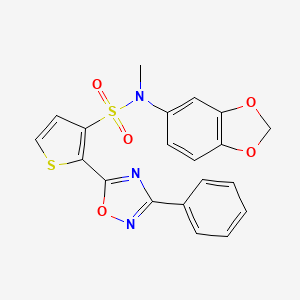
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine](/img/structure/B2793060.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
![5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/new.no-structure.jpg)

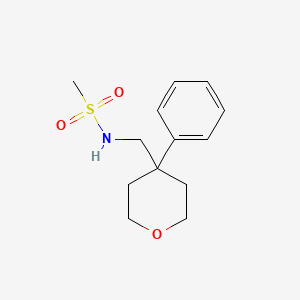
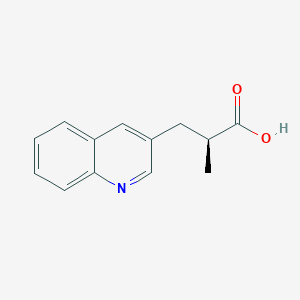
![3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2793073.png)
